molecular formula C7H4Cl4O B14582740 1,2,3,4-Tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene CAS No. 61355-13-3

1,2,3,4-Tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene

Cat. No.: B14582740
CAS No.: 61355-13-3
M. Wt: 245.9 g/mol
InChI Key: JTUPOOQKBJKQHQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative with the molecular formula C₇H₄Cl₄O. This compound is known for its high reactivity and is often used in various chemical reactions and industrial applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with chlorine gas under controlled conditions to introduce the chlorine atoms at specific positions on the cyclopentadiene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where cyclopentadiene is reacted with chlorine in the presence of a catalyst to achieve high yields. The reaction conditions, such as temperature and pressure, are optimized to ensure the selective chlorination of the desired positions on the cyclopentadiene ring .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

1,2,3,4-Tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene involves its reactivity as a diene in Diels-Alder reactions. The compound can undergo cycloaddition reactions with dienophiles, leading to the formation of six-membered ring adducts. The presence of electron-withdrawing chlorine atoms enhances its reactivity by stabilizing the transition state during the reaction .

Properties

CAS No.

61355-13-3

Molecular Formula

C7H4Cl4O

Molecular Weight

245.9 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(methoxymethylidene)cyclopenta-1,3-diene

InChI

InChI=1S/C7H4Cl4O/c1-12-2-3-4(8)6(10)7(11)5(3)9/h2H,1H3

InChI Key

JTUPOOQKBJKQHQ-UHFFFAOYSA-N

Canonical SMILES

COC=C1C(=C(C(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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